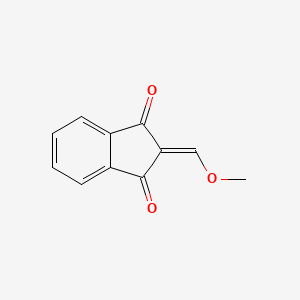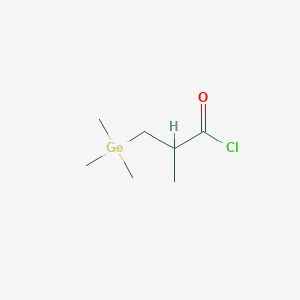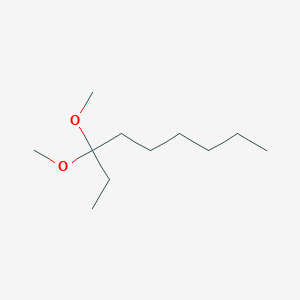
3,3-Dimethoxynonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxynonane is an organic compound belonging to the class of alkanes. It is characterized by the presence of two methoxy groups attached to the third carbon of a nonane chain. This compound is a colorless liquid with a gasoline-like odor and is primarily used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxynonane can be achieved through several methods. One common approach involves the alkylation of nonane with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the nonane and methanol are heated together with the acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethoxynonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted nonanes
Applications De Recherche Scientifique
3,3-Dimethoxynonane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 3,3-Dimethoxynonane exerts its effects depends on the specific reaction or application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane: A linear alkane with the chemical formula C₉H₂₀.
3,3-Dimethylheptane: An isomer of nonane with two methyl groups attached to the third carbon.
3,3-Diethylnonane: Another isomer of nonane with two ethyl groups attached to the third carbon.
Uniqueness
3,3-Dimethoxynonane is unique due to the presence of methoxy groups, which impart distinct chemical properties compared to other nonane isomers. These methoxy groups enhance its reactivity and make it suitable for specific synthetic applications that other nonane isomers may not be able to achieve.
Propriétés
Numéro CAS |
116549-31-6 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
3,3-dimethoxynonane |
InChI |
InChI=1S/C11H24O2/c1-5-7-8-9-10-11(6-2,12-3)13-4/h5-10H2,1-4H3 |
Clé InChI |
ZCZQJWFFQYHXCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


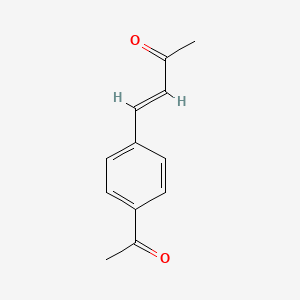
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
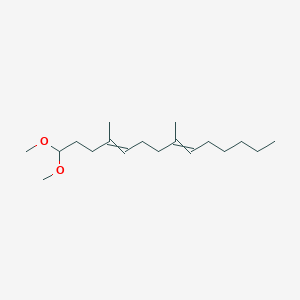
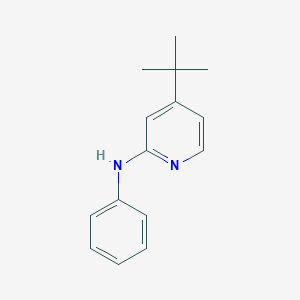

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

